molecular formula C8H4Br2F2O B13706366 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone

2,2-Dibromo-1-(2,6-difluorophenyl)ethanone

Cat. No.: B13706366
M. Wt: 313.92 g/mol
InChI Key: SWLDZVMAOMBWNT-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of ethanone, where two bromine atoms and two fluorine atoms are substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,6-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(2,6-difluorophenyl)ethanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products like 1-(2,6-difluorophenyl)ethanol, 1-(2,6-difluorophenyl)ethylamine, or 1-(2,6-difluorophenyl)ethylthiol.

    Reduction: 1-(2,6-difluorophenyl)ethanol.

    Oxidation: 2,6-difluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2,2-Dibromo-1-(2,6-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone
  • 1-(2,6-Difluorophenyl)ethanone
  • 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone

Uniqueness

2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is unique due to the presence of two bromine atoms and two fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2,2-dibromo-1-(2,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h1-3,8H

InChI Key

SWLDZVMAOMBWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C(Br)Br)F

Origin of Product

United States

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